4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
4-(1-propan-2-ylsulfonylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-9(2)18(15,16)14-6-4-10(7-14)17-11-3-5-12-8-13-11/h3,5,8-10H,4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIACBHSJXWKERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(C1)OC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The preparation of the pyrrolidine ring can be achieved through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .
Chemical Reactions Analysis
4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of various chemical products and materials.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key differences between 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine and related compounds:
Key Observations:
Core Heterocycle Differences :
- The target compound uses a pyrrolidine ring (5-membered), while the analog in employs a piperidine (6-membered). Piperidine derivatives often exhibit altered conformational flexibility and binding pocket compatibility compared to pyrrolidine-containing compounds .
- BI81524 retains the pyrrolidine core but introduces a tetrahydronaphthalene-sulfonyl group, which increases hydrophobicity and molecular weight compared to the isopropyl-sulfonyl variant .
4-Methoxyphenylsulfonyl (): Enhances electron density via the methoxy group, which could modulate reactivity in electrophilic substitution reactions . Tetrahydronaphthalene-sulfonyl (BI81524): Adds a polycyclic aromatic system, likely improving target affinity in hydrophobic binding pockets .
Molecular Weight and Drug-Likeness :
- The target compound (MW ~340) falls within the typical range for small-molecule drugs, whereas BI81524 (MW 387.5) and the piperidine analog (MW 349.4) may face challenges in bioavailability due to increased size or polarity.
Biological Activity
The compound 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a member of the pyrimidine class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies, case reports, and patent documents.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine ring substituted with an isopropylsulfonyl group linked through a pyrrolidine moiety. This structure is significant as it influences the compound's interaction with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₃S |
| Molecular Weight | 286.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
Antiviral Properties
Recent studies have highlighted the potential antiviral activity of pyrimidine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown efficacy against various viruses, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV) .
Case Study: Antiviral Efficacy
In a study examining the antiviral properties of related compounds, it was found that certain derivatives exhibited an EC50 value (the concentration required to inhibit viral replication by 50%) in the low micromolar range, demonstrating significant antiviral activity .
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes involved in viral replication. Pyrimidine derivatives have been studied for their ability to inhibit RNA polymerases and reverse transcriptases, critical enzymes for the life cycle of many viruses.
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | HCV NS5B | 0.35 |
| Compound B | HIV Reverse Transcriptase | 0.20 |
| This compound | TBD |
Anti-inflammatory Activity
Pyrimidines are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune cell activity, which can lead to reduced inflammation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of new compounds.
Key Findings
- Absorption : The compound shows good solubility in organic solvents, suggesting favorable absorption characteristics.
- Metabolism : Preliminary studies indicate potential metabolism by liver enzymes, necessitating further investigation into metabolic pathways.
- Toxicity : Early toxicity assessments suggest a favorable safety profile; however, comprehensive toxicological studies are required.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer: A typical procedure involves refluxing intermediates (e.g., chloranil in xylene for 25–30 hours), followed by NaOH treatment, organic layer separation, and recrystallization from methanol . Yield optimization requires careful control of reaction time, solvent purity, and stoichiometric ratios of reagents. For example, prolonged reflux (>30 hours) may degrade sensitive functional groups, reducing yield. Purification via recrystallization should prioritize solvents with low polarity to avoid compound decomposition.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of single-crystal X-ray diffraction (to resolve bond angles and stereochemistry) , NMR spectroscopy (to verify proton environments of the pyrrolidine and pyrimidine moieties), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with published spectral data from structurally analogous compounds (e.g., sulfonylated pyrrolidine derivatives) is critical .
Q. What safety protocols are essential during handling and storage of this compound?
- Methodological Answer: Prioritize fume hood use to prevent inhalation of volatile byproducts. Storage should follow guidelines for sulfonamide derivatives: anhydrous conditions (<5% humidity) at 2–8°C to prevent hydrolysis . Safety sheets for related compounds recommend P301-P310 response codes (e.g., immediate medical attention upon ingestion) .
Advanced Research Questions
Q. How can contradictory analytical data (e.g., NMR vs. X-ray results) be resolved for this compound?
- Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotational isomerism in the isopropylsulfonyl group). Use variable-temperature NMR to detect conformational changes and DFT computational modeling to compare theoretical/experimental bond lengths . For crystallographic discrepancies, ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Methodological Answer: Solubility can be enhanced via co-solvent systems (e.g., DMSO:PBS mixtures) or derivatization (e.g., introducing polar groups at the pyrimidine C2 position without disrupting the sulfonyl-pyrrolidine pharmacophore). Pre-formulation studies using HPLC-UV or LC-MS under varying pH (2–9) are recommended to assess stability .
Q. How should researchers design experiments to evaluate environmental persistence or toxicity?
- Methodological Answer: Follow ecotoxicological frameworks like Project INCHEMBIOL :
- Abiotic studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure).
- Biotic studies : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC50) and bioaccumulation potential.
- Analytical validation : Employ GC-MS/MS for trace quantification in water/soil matrices, with detection limits ≤1 ppb .
Q. What experimental parameters are critical for scaling up synthesis without compromising purity?
- Methodological Answer: Key factors include:
- Reactor design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., sulfonylation).
- Purification scalability : Replace recrystallization with flash chromatography (C18 silica, methanol/water gradients) for higher throughput .
- In-process monitoring : Implement online FTIR to track intermediate formation and minimize side reactions .
Q. How can researchers validate the compound’s stability under long-term storage?
- Methodological Answer: Conduct accelerated stability studies (ICH Q1A guidelines):
- Expose the compound to 40°C/75% RH for 6 months.
- Analyze degradation products via HPLC-DAD-ELSD and compare with stress-test data (e.g., oxidative, thermal, and photolytic conditions) .
- For hygroscopic batches, use argon-purged vials with desiccants .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across different assay platforms?
- Methodological Answer: Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For example, if IC50 values vary between SPR (surface plasmon resonance) and cell culture, assess membrane permeability via Caco-2 monolayer assays or protein binding via SPR with serum proteins . Statistical tools like Bland-Altman plots can quantify inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
